Acetyl Tetrapeptide-22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl Tetrapeptide-22 is the reaction product of acetic acid and Tetrapeptide-22
Applications De Recherche Scientifique
Inhibition of Human Bone Marrow Progenitors
Acetyl-N-Ser-Asp-Lys-Pro (AcSDKP), a variant of Acetyl Tetrapeptide-22, inhibits human progenitor cells. This peptide, originally isolated from bovine marrow and chemically synthesized, significantly inhibits granulocyte-macrophage colony-forming unit (CFU-GM) and erythroid burst-forming unit (BFU-E) growth. It's effective on cycling cells and can decrease their proportion in the cell cycle, suggesting potential applications in controlling progenitor cell activity (Guigon et al., 1990).
Lack of Effect on Leukemic Cells
Studies reveal that AcSDKP does not modify the proliferation of leukemic cells, including HL-60 cells and acute myeloid leukemia (AML) cells. This selective inactivity towards leukemic cells highlights its potential as a therapeutic agent for protecting normal bone marrow progenitors during chemotherapy (Bonnet et al., 1992).
Stereochemistry and Binding Studies
Research on different tetrapeptides, including Acetyl Tetrapeptide-22 variants, has contributed significantly to understanding the stereochemistry of peptide binding. Studies involving nuclear magnetic resonance and restrained molecular dynamics provide insights into the structure and interaction mechanisms of these peptides with enzymes (Clore et al., 1986).
Role in Deamidation Processes
Investigations into the deamidation of asparaginyl residues in tetrapeptides like Acetyl Tetrapeptide-22 variants provide insights into the role of peptide conformation in biochemical processes, impacting our understanding of protein structure and stability (Lura & Schirch, 1988).
Effect on Normal vs. Leukemic Blood Progenitors
Research indicates a differential effect of AcSDKP on human normal and leukemic blood progenitors. It significantly inhibits the percentage in DNA synthesis of normal bone marrow progenitors, including CFU-GM, BFU-E, and CFU-E. However, it doesn't affect leukemic cells, highlighting its selective inhibitory effect (Bonnet et al., 1992).
Potential as a Malignancy Marker
AcSDKP levels in thyroid tissue may act as a marker of malignancy. Studies show that tissue concentration of AcSDKP in malignant thyroid tumors is significantly higher compared to benign lesions, suggesting its role in the development of thyroid gland lesions (Kusiński et al., 2006).
Enzymatic Interaction Studies
Research on AcSDKP's interaction with angiotensin I-converting enzyme (ACE) informs our understanding of peptide metabolism. This peptide is processed by ACE, revealing its role in the regulation of hematopoietic stem cell differentiation and offering insights for therapeutic applications (Azizi et al., 2001).
Crystallographic and Kinetic Analysis
The structural and biochemical analysis of Ac-SDKP hydrolysis by ACE provides insights into enzyme-substrate interactions, crucial for designing novel ACE inhibitors and Ac-SDKP analogs for treating fibrosis disorders (Masuyer et al., 2015).
Modifications in Metabolism and Haematopoiesis
Studies exploring in vivo modifications of AcSDKP metabolism and its effects on haematopoiesis highlight the peptide's potential in mitigating chemotherapy's haematological toxicity (Comte et al., 1998).
Propriétés
Formule moléculaire |
C26H45N9O5 |
---|---|
Poids moléculaire |
579.7 |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.